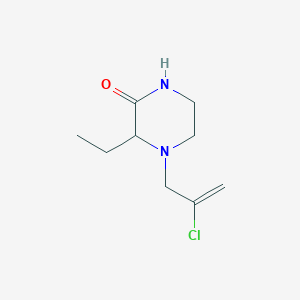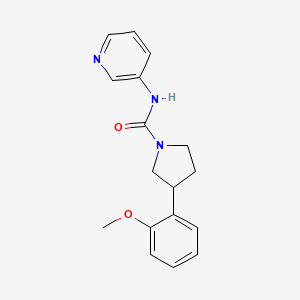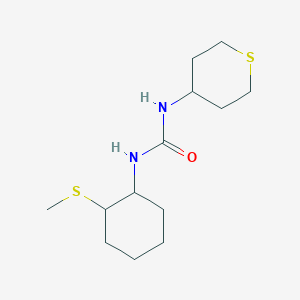
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea, also known as CBSCHU, is a synthetic compound that has gained attention in scientific research due to its potential biological activities. CBSCHU belongs to the family of urea derivatives, which have been extensively studied for their diverse biological properties.
Scientific Research Applications
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has shown promising biological activities in various scientific research studies. It has been reported to have anti-inflammatory, anti-tumor, and anti-bacterial properties. 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has been shown to have a positive effect on bone metabolism, making it a potential candidate for the treatment of osteoporosis.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea is not yet fully understood. However, it has been suggested that 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea exerts its biological activities by modulating various signaling pathways in cells. 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. It has also been reported to activate the AMPK pathway, which is involved in energy metabolism and aging.
Biochemical and Physiological Effects
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has been shown to have various biochemical and physiological effects in scientific research studies. It has been reported to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in cells. 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has been reported to increase bone mineral density and bone strength in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea in scientific research is its high purity and stability. 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea can be easily synthesized in large quantities, making it suitable for in vitro and in vivo experiments. However, one limitation of using 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy. Therefore, appropriate solvents and delivery systems need to be used to overcome this limitation.
Future Directions
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has shown promising biological activities in scientific research studies, making it a potential candidate for drug development. Future research should focus on elucidating the mechanism of action of 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea and identifying its molecular targets. In addition, more studies are needed to investigate the efficacy and safety of 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea in animal models and clinical trials. Furthermore, the potential use of 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea in combination with other drugs or therapies should be explored to enhance its therapeutic effects.
Synthesis Methods
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea can be synthesized by reacting cyclobutylamine with 2-methylsulfanyl-cyclohexyl isocyanate in the presence of a catalyst. The reaction yields 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea as a white crystalline solid with a purity of over 95%. The synthesis method has been optimized to achieve a high yield and purity of 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea, making it suitable for scientific research applications.
properties
IUPAC Name |
1-cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2OS/c1-16-11-8-3-2-7-10(11)14-12(15)13-9-5-4-6-9/h9-11H,2-8H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVWTHJVGQKKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCCC1NC(=O)NC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate](/img/structure/B7593487.png)
![1-[[4-Fluoro-2-(trifluoromethyl)phenyl]methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea](/img/structure/B7593499.png)



![N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593530.png)

![8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)
![4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole](/img/structure/B7593555.png)

![3-methoxy-N-[2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7593564.png)
![8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane](/img/structure/B7593570.png)
![1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593576.png)